2-(2,3-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
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Description
2-(2,3-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rapid Cleavage of Phosphate Triesters
Research on the oxime derivative, 2-(hydroxyimino)-N-phenyl-acetamide, has shown its potential in the rapid dephosphorylation reactions of organophosphates, suggesting its utility in the degradation of toxic organophosphates. This highlights the compound's relevance in environmental and toxicological studies, especially for the detoxification of hazardous materials (Manfredi et al., 2016).
Solvatochromism and Molecular Interactions
The study of N-(4-Methyl-2-nitrophenyl)acetamide has contributed to understanding solvatochromism, demonstrating how molecular interactions, particularly hydrogen bonding, can affect the IR spectrum and dipole moment of such compounds in solution. This research is significant in the field of physical chemistry and molecular physics, providing insights into how such compounds interact with their environment (Krivoruchka et al., 2004).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research on 2-(substituted phenoxy) acetamide derivatives, including those with a structure similar to the queried compound, has revealed potential anticancer, anti-inflammatory, and analgesic activities. These findings suggest the therapeutic potential of these compounds, offering a foundation for further drug development and pharmacological studies (Rani et al., 2014).
Molecular Docking and Anticancer Drug Development
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have confirmed its anticancer activity through in silico modeling, targeting specific receptors. This research underscores the compound's potential in anticancer drug development, leveraging computational methods to predict biological activity and therapeutic efficacy (Sharma et al., 2018).
Environmental Degradation Studies
Studies on compounds like flutamide, which shares functional groups with the queried compound, have explored the photoreactions and environmental degradation pathways of such chemicals. Understanding these processes is crucial for assessing the environmental impact and stability of chemical compounds, including potential pollutants (Watanabe et al., 2015).
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-4-6-16(13(11)3)23-10-17(20)18-14-8-7-12(2)15(9-14)19(21)22/h4-9H,10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUGSSRKXJGEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.